![molecular formula C19H17N7O3 B2703613 1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396855-78-9](/img/structure/B2703613.png)

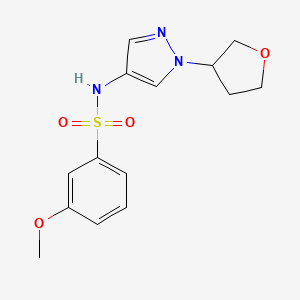

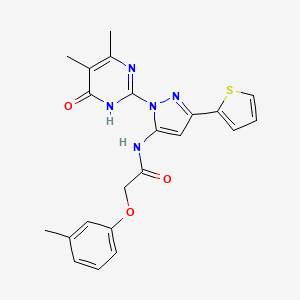

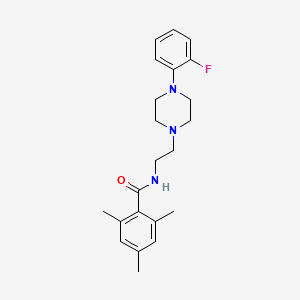

1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

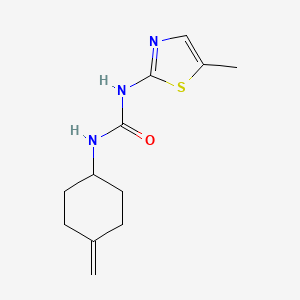

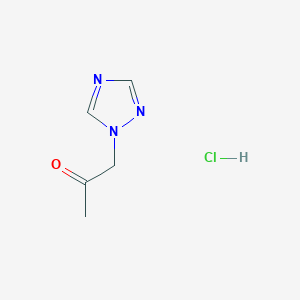

Oxadiazole is a class of heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their broad range of chemical and biological properties, and are used in the development of new drugs . Examples of commercially available drugs that contain an oxadiazole ring include Furamizole (an antibacterial), Raltegravir (an antiviral), and Nesapidil (used in anti-arrhythmic therapy) .

Synthesis Analysis

Oxadiazoles can be synthesized from furan by replacing two methylene groups with two nitrogen atoms . There are four known isomers of oxadiazole: 1,2,4-oxadiazole, 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . Among them, 1,3,4-oxadiazoles and 1,2,4-oxadiazoles are more widely studied due to their diverse chemical and biological properties .Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered ring that contains two carbon atoms, one oxygen atom, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis

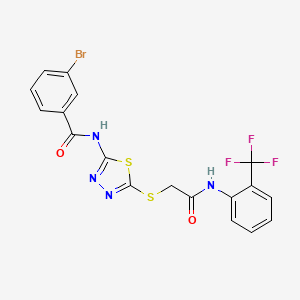

The chemical reactions of oxadiazoles can vary depending on the specific compound and its functional groups. For example, N- and S-alkyl derivatives can be synthesized from 5-phenyl-1,3,4-oxadiazole-2-thiones and alkyl halides .Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary depending on the specific compound. In general, oxadiazoles are soluble in water .Scientific Research Applications

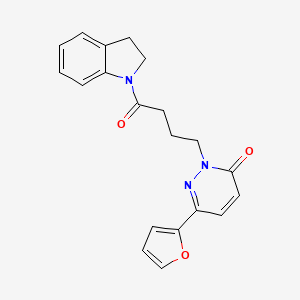

Heterocyclic Compounds Synthesis and Applications Heterocyclic compounds, especially those containing oxadiazole rings, are of significant interest due to their diverse applications in materials science, pharmaceuticals, and as ligands in coordination chemistry. For instance, heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands have shown a wide span of redox and emission properties, influenced by the nature of the ancillary ligand. These properties suggest potential applications in organic light-emitting devices and as markers for biological labeling (Stagni et al., 2008).

Antimycobacterial Activity Substituted isosteres of pyridine- and pyrazinecarboxylic acids, including oxadiazole derivatives, have been synthesized and tested against Mycobacterium tuberculosis. These compounds, documented to act as carboxylic acid isosteres, exhibited varying degrees of potency against tuberculosis, suggesting their potential application in developing new antimycobacterial agents (Gezginci et al., 1998).

Optical Properties and Material Science Pyrazolo[1,5-a]pyridine-containing 1,3,4-oxadiazole derivatives have been synthesized, with their structures characterized and analyzed for optical properties. These compounds exhibited blue fluorescence in dilute solutions, suggesting applications in the development of novel fluorescent materials and dyes (Yang et al., 2011).

Anticancer Activity The synthesis and evaluation of oxadiazoles and related compounds have demonstrated significant anticancer activity against various cancer cell lines, indicating their potential use in cancer therapy. Specifically, Mannich bases derived from these compounds have shown potent cytotoxic activity, highlighting their therapeutic potential (Abdo & Kamel, 2015).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N7O3/c27-16-6-5-13(19-23-17(25-29-19)14-9-20-7-8-21-14)10-26(16)11-15-22-18(28-24-15)12-3-1-2-4-12/h5-10,12H,1-4,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQGWXWARGYQDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC(=NO2)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=NC=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(propan-2-yl)acetamide](/img/structure/B2703534.png)

![6-(2-Chlorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2703535.png)

![6-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2703538.png)

![Ethyl 4-[(6-methoxy-2-oxochromen-3-yl)carbonyl]piperazinecarboxylate](/img/structure/B2703539.png)

![2-Chloro-N-[4-(difluoromethoxy)-5-fluoro-2-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B2703546.png)

![7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2703550.png)

![1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2703551.png)